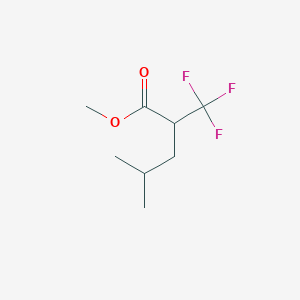

Methyl 4-methyl-2-(trifluoromethyl)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-methyl-2-(trifluoromethyl)pentanoate” is a chemical compound with the molecular formula C8H13F3O2 and a molecular weight of 198.18 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .Applications De Recherche Scientifique

1. Anticancer Research

Methyl 4-methyl-2-(trifluoromethyl)pentanoate has been investigated in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, making them potential candidates for anticancer drugs (Basu Baul et al., 2009).

2. Biofuel Research

This compound is also studied as a surrogate component for biodiesel. Research includes the investigation of ignition delays in various conditions, contributing to a better understanding of its combustion characteristics and potential as a biofuel (Weber et al., 2018).

3. Chemical Process Design

The chemical is used in the production of high purity Methyl valerate (VAME), a fragrance in beauty care products, soaps, and detergents. Studies on the process design for VAME production, such as using a reactive distillation column, highlight its industrial applications (Chen et al., 2016).

4. Enzymatic Synthesis Studies

This compound is also significant in enzymatic synthesis. Studies have explored its use in lipase-catalyzed regioselective reactions for preparing optically pure regioisomers, which are crucial in pharmaceutical and chemical industries (Kao & Tsai, 2016).

5. Photolysis Studies

Research has been conducted on the photolysis of similar compounds under natural sunlight conditions. These studies provide insights into the environmental impact and degradation pathways of such chemicals (d'Anna et al., 2005).

6. Catalytic Activity Studies

The compound's derivatives have been studied for their potential in catalytic activities. For instance, research on MgNiCuAl layered double hydroxide (LDH) precursors, which include similar structural elements, demonstrates their utility in various catalytic conversions (Meloni et al., 2008).

Propriétés

IUPAC Name |

methyl 4-methyl-2-(trifluoromethyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUSSNKIGVFWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)